3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonylazepane moiety at the 3-position, a chlorine substituent at the 4-position, and a 1,3-thiazol-2-yl group as the amide nitrogen substituent. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-13-6-5-12(15(21)19-16-18-7-10-24-16)11-14(13)25(22,23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIMFDQQRDXLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 1,3-thiazole-2-amine to yield 4-chloro-N-(1,3-thiazol-2-yl)benzamide.
Introduction of the Azepane Sulfonyl Group: The azepane ring is introduced through a nucleophilic substitution reaction, where azepane is reacted with sulfonyl chloride to form azepan-1-ylsulfonyl chloride. This intermediate is then reacted with the previously formed benzamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the azepane sulfonyl group and the thiazole ring can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key pharmacophoric elements with several benzamide derivatives, sulfonamides, and thiazole-containing molecules. Below is a detailed comparison of its structural and functional attributes with analogous compounds:
Structural and Functional Comparison
Key Observations
Sulfonamide vs. Sulfonylazepane: Indapamide’s aminosulfonyl group enhances water solubility, making it suitable for systemic circulation in hypertension therapy. In contrast, the azepane-sulfonyl group in the target compound likely increases membrane permeability due to its larger hydrophobic surface area .
Thiazole Substituent Effects: The unsubstituted thiazole in the target compound contrasts with dichlorobenzyl () or phenoxyphenyl () derivatives. Bulky substituents on thiazole (e.g., dichlorobenzyl) increase steric hindrance, possibly reducing off-target interactions but limiting solubility . Filapixant’s 5-methylthiazole and trifluoromethylpyrimidine groups enhance target selectivity for purinoreceptors, suggesting that thiazole modifications can fine-tune receptor affinity .
Chlorine Positioning :
- The 4-chloro substituent is conserved across analogs like indapamide and zarilamid. This group is critical for electronic effects, stabilizing the benzamide core and influencing binding to hydrophobic pockets .
Research Findings and Implications
- Pharmacokinetics : The azepane-sulfonyl group may prolong half-life compared to smaller sulfonamides (e.g., indapamide) due to reduced renal clearance .
- Biological Activity: Thiazole-containing benzamides often exhibit kinase or protease inhibition (e.g., filapixant’s purinoreceptor antagonism). The target compound’s activity could align with these pathways, though empirical data are needed .
- Synthonic Flexibility : The azepane-thiazole combination offers diverse derivatization opportunities, such as introducing polar groups to balance lipophilicity .
Biological Activity
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes a benzamide core, an azepane sulfonyl group, a chlorine atom, and a thiazole ring. This compound has attracted attention in various scientific fields due to its potential biological activities, particularly as an enzyme inhibitor or modulator.
Chemical Structure
The compound's IUPAC name is this compound, with the molecular formula . The presence of the azepane ring and thiazole moiety enhances its binding affinity to biological targets.
Synthesis
The synthesis typically involves several steps:
- Formation of Benzamide Core : Reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, followed by reaction with 1,3-thiazole-2-amine.
- Introduction of Azepane Sulfonyl Group : Nucleophilic substitution where azepane is reacted with sulfonyl chloride to yield the final product.
Table: Key Chemical Reactions
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide |
| Reduction | Sodium borohydride, Lithium aluminum hydride |
| Substitution | Amines, Thiols |
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of specific enzymes. The azepane sulfonyl group and thiazole ring enhance its binding affinity and specificity.
Potential Therapeutic Applications
Research indicates potential therapeutic effects in:
- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Case Studies
- Enzyme Inhibition Studies : A study demonstrated that compounds similar to this compound effectively inhibited various enzymes involved in inflammatory processes. These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .
- Cancer Research : Another investigation focused on the compound's effects on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer drug .
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-chloro-N-(1,3-thiazol-2-yl)benzamide | Lacks azepane sulfonyl group | Different enzyme inhibition profile |
| 3-(azepan-1-ylsulfonyl)-N-(1,3-thiazol-2-yl)benzamide | Similar structure but without chlorine | Varies in reactivity and interactions |
Uniqueness
The unique combination of functional groups in this compound may confer specific chemical reactivity and biological activities not observed in structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
